

# Fgfr-IN-4: A Technical Guide to its Targets and Molecular Interactions

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## Compound of Interest

Compound Name: *Fgfr-IN-4*

Cat. No.: *B12405997*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fgfr-IN-4**, a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Due to the limited publicly available data for **Fgfr-IN-4**, this document leverages information on analogous selective FGFR4 inhibitors to provide a thorough understanding of its expected molecular interactions, relevant experimental protocols, and the signaling pathways it modulates. **Fgfr-IN-4** is identified as a potent FGFR inhibitor and is associated with patent WO2022033532A1 as compound 20. It features an alkyne group, making it suitable for click chemistry applications.

## Core Targets and Molecular Interactions

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of FGFR signaling is implicated in various cancers.[2] **Fgfr-IN-4** is designed to inhibit the kinase activity of these receptors, thereby blocking downstream signaling cascades.

The primary molecular interaction for many selective FGFR4 inhibitors is the covalent modification of a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4. This covalent binding leads to irreversible inhibition of the kinase. Other non-covalent inhibitors achieve selectivity by exploiting size differences in the kinase domain. While the precise binding mode of **Fgfr-IN-4** is not detailed in the available literature, its potency suggests a high-affinity interaction with the ATP-binding site of FGFRs.

## Quantitative Data for Selective FGFR4 Inhibitors

Due to the absence of specific public data for **Fgfr-IN-4**, the following table summarizes the inhibitory activity of other well-characterized selective FGFR4 inhibitors. This data is presented for comparative purposes to illustrate the typical potency and selectivity profiles of compounds in this class.

Compound	Target(s)	IC50 (nM)	Assay Type	Reference
BLU-9931	FGFR4	3	Biochemical	[3]
FGFR1	~885	Biochemical	[3]	
FGFR2	~552	Biochemical	[3]	
FGFR3	~150	Biochemical	[3]	
H3B-6527	FGFR4	<1.2	Biochemical	[3]
FGFR1	320	Biochemical	[3]	
FGFR2	1,290	Biochemical	[3]	
FGFR3	1,060	Biochemical	[3]	
FGF401 (Roblitinib)	FGFR4	1.9	Biochemical	[3]
V4-015	FGFR4	40	In vitro Kinase Assay	[4]

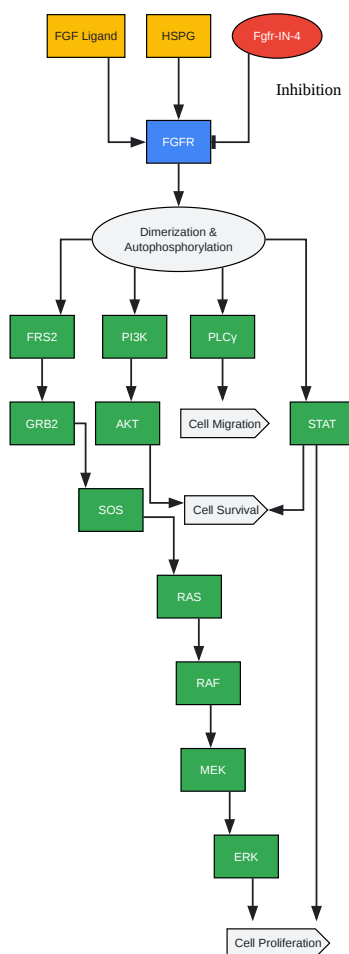
## Signaling Pathways

FGFR activation by fibroblast growth factors (FGFs) triggers a cascade of downstream signaling events. The binding of FGF ligands to FGFRs, often in the presence of co-factors like heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This leads to the activation of several key signaling pathways, including:

- **RAS-MAPK Pathway:** Primarily involved in cell proliferation and differentiation.

- PI3K-AKT Pathway: Crucial for cell survival and inhibition of apoptosis.
- PLC $\gamma$  Pathway: Regulates cell motility and calcium signaling.
- STAT Pathway: Involved in a variety of cellular processes including proliferation and survival.

**Fgfr-IN-4**, by inhibiting the kinase activity of FGFRs, is expected to block the activation of these downstream pathways.



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### FGFR Signaling Pathway and Inhibition by **Fgfr-IN-4**

## Experimental Protocols

The following are representative protocols for the biochemical and cellular characterization of an FGFR inhibitor like **Fgfr-IN-4**.

## In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of purified FGFR by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

- Recombinant human FGFR4 enzyme
- Poly(Glu,Tyr) 4:1 substrate
- ATP
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- **Fgfr-IN-4** (or other test inhibitor)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 96-well white assay plates

Procedure:

- Prepare a serial dilution of **Fgfr-IN-4** in kinase assay buffer.
- In a 96-well plate, add the FGFR4 enzyme, the substrate, and the **Fgfr-IN-4** dilution.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.
- Calculate the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Cell-Based Phosphorylation Assay (e.g., Western Blot or HTRF®)

This assay measures the ability of an inhibitor to block the phosphorylation of FGFR and its downstream effectors in a cellular context.

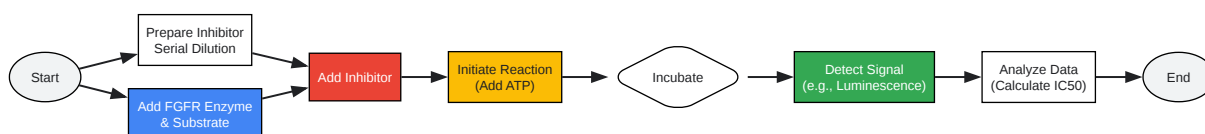
### Materials:

- A cell line with known FGFR expression (e.g., a cancer cell line with FGFR amplification or mutation).
- Cell culture medium and supplements.
- **Fgfr-IN-4** (or other test inhibitor).
- FGF ligand (e.g., FGF19 for FGFR4).
- Lysis buffer.
- Primary antibodies against phosphorylated FGFR (pFGFR), total FGFR, phosphorylated ERK (pERK), and total ERK.
- Secondary antibodies conjugated to HRP (for Western Blot) or fluorescent dyes (for HTRF®).
- Western blot or HTRF® detection reagents and instrumentation.

### Procedure:

- Seed the cells in a multi-well plate and allow them to adhere overnight.
- Serum-starve the cells for a few hours to reduce basal signaling.
- Pre-treat the cells with a serial dilution of **Fgfr-IN-4** for a specified time (e.g., 1-2 hours).
- Stimulate the cells with an appropriate FGF ligand for a short period (e.g., 15-30 minutes) to induce FGFR phosphorylation.

- Lyse the cells and collect the protein lysates.
- For Western Blot:
  - Separate the proteins by SDS-PAGE and transfer them to a membrane.
  - Probe the membrane with primary and secondary antibodies.
  - Detect the signal using a chemiluminescence imager.
- For HTRF®:
  - Follow the manufacturer's protocol for the specific HTRF® assay kit.
  - Measure the fluorescence signal using an HTRF®-compatible plate reader.
- Quantify the levels of phosphorylated proteins relative to the total protein levels and determine the IC<sub>50</sub> of the inhibitor.



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#### Workflow for an In Vitro Kinase Inhibition Assay

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